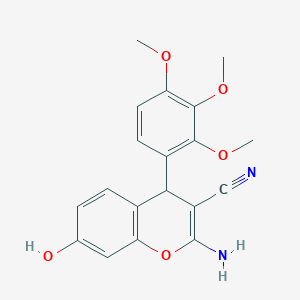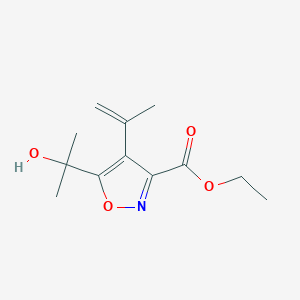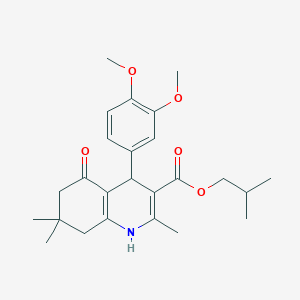![molecular formula C21H27N3O2S B14943273 1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that combines cyclohexyl, isopropoxyphenyl, and dihydropyrazolothiazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the thiazine ring: This step involves the reaction of the pyrazole intermediate with a thiourea derivative under reflux conditions.
Introduction of the cyclohexyl and isopropoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-CYCLOHEXYL-4-(3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
- 1-CYCLOHEXYL-4-(3-ETHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
Uniqueness
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H27N3O2S/c1-13(2)26-17-11-7-8-15(12-17)19-18-20(22-14(3)27-19)24(23-21(18)25)16-9-5-4-6-10-16/h7-8,11-13,16,19H,4-6,9-10H2,1-3H3,(H,23,25) |
InChI Key |
LJSJAOSIJIJXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)

![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
![1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)

![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
